molecular formula C19H14N2O2 B2849418 3-cinnamylbenzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 1321880-37-8

3-cinnamylbenzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2849418
CAS RN: 1321880-37-8
M. Wt: 302.333
InChI Key: XSPQLFGWFUNVMD-RMKNXTFCSA-N
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Description

3-cinnamylbenzofuro[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is a benzofuro[3,2-d]pyrimidine derivative and has a unique structure that makes it a promising candidate for drug design and development.

Scientific Research Applications

Synthesis and Structural Modifications

Heteroatom-Substituted Analogues for Improved Properties : Structural modifications by introducing nitrogen atoms into the cinnamyl ring of compounds similar to 3-cinnamylbenzofuro[3,2-d]pyrimidin-4(3H)-one have been investigated to enhance pharmacologic properties like solubility, bioavailability, and toxicity. These modifications aim to retain the compounds' apoptosis-inducing activity while improving their pharmacological profiles. Pyrimidine and pyridine analogues showed increased solubility and potent apoptotic activity, making them promising candidates for acute myeloid leukemia treatment (Xia et al., 2011).

Synthesis of Quinazolin-4(3H)-ones : The synthesis of quinazolin-4(3H)-ones through the amidine arylation method, involving compounds structurally related to 3-cinnamylbenzofuro[3,2-d]pyrimidin-4(3H)-one, has been reported. This method has proven applicable for synthesizing quinazolin-4(3H)-ones, demonstrating the versatility and synthetic utility of pyrimidin-4(3H)-one derivatives (Li et al., 2013).

Biological Activities and Applications

Cytotoxic Activity Against Cancer Cells : New derivatives of 7-thioxopyrazolo[1,5-f]pyrimidin-2-one, structurally related to 3-cinnamylbenzofuro[3,2-d]pyrimidin-4(3H)-one, have been synthesized and evaluated for their cytotoxic activities against human liver and breast cancerous cell lines. Quantum-chemical calculations were also performed to understand their molecular properties, indicating potential for therapeutic applications in cancer treatment (Kökbudak et al., 2020).

Inhibitors of DNA Polymerase III : Pyrazolo[3,4-d]pyrimidin-4-ones, analogues of 3-cinnamylbenzofuro[3,2-d]pyrimidin-4(3H)-one, have been developed as novel inhibitors of DNA polymerase III in Staphylococcus aureus. These compounds represent a new class of antimicrobials with promising activity against Gram-positive bacteria, highlighting their potential in addressing bacterial resistance (Ali et al., 2003).

properties

IUPAC Name

3-[(E)-3-phenylprop-2-enyl]-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2/c22-19-18-17(15-10-4-5-11-16(15)23-18)20-13-21(19)12-6-9-14-7-2-1-3-8-14/h1-11,13H,12H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPQLFGWFUNVMD-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCN2C=NC3=C(C2=O)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CN2C=NC3=C(C2=O)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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